molecular formula C59H79N15O21S6 B8068797 Linaclotide

Linaclotide

Cat. No.: B8068797
M. Wt: 1526.8 g/mol
InChI Key: KXGCNMMJRFDFNR-IURAOCFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linaclotide is a first-in-class, 14-amino acid synthetic peptide that acts as a potent and highly selective agonist of the guanylate cyclase-C (GC-C) receptor . Its research value lies in its novel dual mechanism of action: it binds locally to GC-C receptors on the luminal surface of the intestinal epithelium, leading to increased intracellular and extracellular cyclic guanosine monophosphate (cGMP) . Elevated intracellular cGMP stimulates the secretion of chloride and bicarbonate into the intestinal lumen via the CFTR channel, increasing intestinal fluid and accelerating transit . Concurrently, the increase in extracellular cGMP has been demonstrated in nonclinical studies to inhibit colonic nociceptors, reducing visceral pain, which is of significant interest for researching chronic pain associated with gastrointestinal disorders . Linaclotide is an invaluable research tool for studying the pathophysiology and potential treatment approaches for irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC) . Recent pharmacovigilance studies also highlight its association with reports of muscle spasms, offering a potential avenue for investigating off-target effects or new physiological roles of GC-C signaling . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R)-21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-[(1R)-1-hydroxyethyl]-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H79N15O21S6/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95)/t26-,27+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,46?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGCNMMJRFDFNR-IURAOCFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)C(NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H79N15O21S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1526.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble in water, Slightly soluble in aqueous sodium chloride
Details US Natl Inst Health; DailyMed. Current Medical Information. Available from, as of Feb 11, 2015: https://dailymed.nlm.nih.gov/dailymed/about.cfm
Record name Linaclotide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8224
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white powder

CAS No.

851199-59-2
Record name H-Cys(1)-Cys(2)-Glu-Tyr-Cys(3)-Cys(1)-Asn-Pro-Ala-Cys(2)-Thr-Gly-Cys(3)-Tyr-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Linaclotide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8224
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Molecular Pharmacology and Receptor Interactions of Linaclotide

Guanylate Cyclase-C (GC-C) Receptor Agonism

Linaclotide's primary pharmacological target is the transmembrane receptor guanylate cyclase-C, which is predominantly expressed on the apical surface of intestinal epithelial cells. researchgate.netfrontiersin.org It is structurally related to the endogenous paracrine hormones guanylin (B122020) and uroguanylin (B126073), which naturally activate GC-C. drugbank.com However, Linaclotide's structure, stabilized by three intramolecular disulfide bonds, was designed to enhance its resistance to degradation and lock it into a constitutively active conformation. nih.govnih.gov

High Affinity and Selectivity for GC-C

Linaclotide (B608579) demonstrates both high affinity and selectivity for the guanylate cyclase-C (GC-C) receptor. drugbank.comnih.gov Research using human colon carcinoma T84 cells, which natively express the GC-C receptor, has shown that Linaclotide binds to these receptors with high affinity in the low nanomolar range. fda.gov Specifically, competitive radioligand-binding assays determined its inhibition constant (Ki) to be between 1.23 and 1.64 nM. nih.govresearchgate.netbohrium.com This high-affinity binding is a key characteristic of its potent agonist activity. fda.gov

Concentration-Dependent Activation of GC-C Receptors

The activation of GC-C receptors by Linaclotide occurs in a concentration-dependent manner. frontiersin.orgnih.gov Following binding, Linaclotide stimulates the intrinsic guanylate cyclase activity of the receptor, leading to a significant and dose-dependent accumulation of the second messenger, cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.netnih.govbohrium.com Studies in human T84 cells have demonstrated this relationship, establishing an EC₅₀ (the concentration required to induce 50% of the maximal activity) of 99 nM for cGMP accumulation. nih.govresearchgate.netbohrium.com This potency is reportedly greater than that of the endogenous ligands, guanylin or uroguanylin. researchgate.netfrontiersin.org

ParameterCell LineValueDescription
Binding Affinity (Ki)Human T84 Cells1.23-1.64 nMMeasures the high affinity of Linaclotide for the GC-C receptor.
Functional Potency (EC50)Human T84 Cells99 nMConcentration for half-maximal accumulation of intracellular cGMP.

pH-Independence of GC-C Receptor Binding

A distinguishing feature of Linaclotide's interaction with the GC-C receptor is its pH-independence. drugbank.comnih.gov Unlike the endogenous hormones guanylin and uroguanylin, whose binding affinities are affected by pH, Linaclotide exhibits high-affinity binding to GC-C across a broad and physiologically relevant pH range of 5 to 8. nih.govnih.govresearchgate.net This characteristic allows Linaclotide to be active throughout the varying pH environments of the gastrointestinal tract, from the slightly acidic conditions of the duodenum to the more neutral or alkaline environment of the colon. nih.govnih.govbmj.com

Identification of High- and Low-Affinity Binding Sites

Investigations into the binding characteristics of Linaclotide have identified the presence of both high- and low-affinity binding sites for the GC-C receptor. nih.gov These findings were observed in studies utilizing both rat intestinal mucosal cells and rat T84 cells. nih.gov In these models, Linaclotide was shown to inhibit receptors in a concentration-dependent manner at a neutral pH level. nih.gov

Intracellular and Extracellular Signaling Cascades

The binding of Linaclotide to GC-C initiates a signaling cascade that is central to its pharmacological effects. patsnap.com This process begins at the apical membrane of intestinal enterocytes and leads to significant changes in both intracellular and extracellular concentrations of key signaling molecules. nih.govresearchgate.net

Cyclic Guanosine Monophosphate (cGMP) Generation and Accumulation

Upon activation by Linaclotide, the GC-C receptor catalyzes the conversion of intracellular guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). nih.govresearchgate.net This enzymatic reaction leads to a rapid and significant increase in the intracellular concentration of cGMP. researchgate.netnih.gov The accumulation of intracellular cGMP subsequently activates cGMP-dependent protein kinase II (PKG-II), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. nih.govresearchgate.netresearchgate.net Activation of GC-C also results in an increase in extracellular cGMP concentrations, which is thought to modulate intestinal nociceptor function. nih.govfrontiersin.orglinzesshcp.com

Activation of cGMP-Dependent Protein Kinase II (PKG-II)

The elevated concentrations of intracellular cGMP act as a second messenger, leading to the activation of cGMP-dependent protein kinase II (PKG-II), also known as cGKII. nih.govresearchgate.netresearchgate.net This kinase is a primary downstream effector of cGMP in intestinal epithelial cells. researchgate.net The activation of PKG-II is a critical step that links the initial receptor binding and cGMP production to the subsequent phosphorylation of target proteins that regulate ion and fluid transport. researchgate.netresearchgate.net

Phosphorylation and Regulation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

Once activated, PKG-II directly phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR), an anion-selective ion channel located on the apical membrane of enterocytes. nih.govresearchgate.netresearchgate.net Phosphorylation of CFTR's regulatory domain by PKG-II leads to the opening of the channel. nih.gov This activation of CFTR stimulates the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen. nih.govpatsnap.comresearchgate.net The resulting anion efflux creates an electrochemical gradient that drives the passive movement of sodium and water into the lumen, increasing intestinal fluid content. nih.govlinzesshcp.com

CFTR Trafficking and Apical Membrane Translocation

Beyond activating existing channels, the Linaclotide-induced GC-C/cGMP/PKG-II signaling pathway also promotes the trafficking of CFTR to the cell surface. nih.govnih.gov In unstimulated intestinal cells, a portion of CFTR resides in subapical intracellular vesicles. nih.gov Upon stimulation with Linaclotide, these vesicles are recruited to the apical membrane, resulting in an increased density of CFTR channels at the cell surface. nih.govibspatient.org This translocation enhances the secretory capacity of the epithelium. Studies in T84 and Caco-2BBe human colonic intestinal cells, as well as in rat intestinal loops, have demonstrated that Linaclotide treatment significantly increases the levels of CFTR on the cell surface. nih.govnih.govresearchgate.net The inhibition or genetic silencing of PKG-II has been shown to significantly attenuate this Linaclotide-induced CFTR trafficking, confirming the central role of this kinase in the process. nih.govresearchgate.net

Table 2: Research Findings on Linaclotide-Induced CFTR Translocation

Cell/Tissue Model Linaclotide Treatment Key Finding Reference
T84 and Caco-2BBe Cells 30-minute treatment Increased cell surface CFTR levels. nih.govnih.gov
Rat Intestinal Loops In vivo administration Translocation of CFTR from subapical compartments to the cell surface. nih.govnih.govibspatient.org

Cross-Activation of Protein Kinase A (PKA) Pathways

While the GC-C/cGMP/PKG-II pathway is considered the predominant mechanism for Linaclotide's action, evidence suggests a potential for cGMP-dependent cross-activation of the protein kinase A (PKA) pathway. nih.govnih.govresearchgate.net PKA is classically activated by cyclic adenosine (B11128) monophosphate (cAMP), but high concentrations of cGMP can also stimulate its activity. bmj.com Studies have shown that inhibition of PKA with the inhibitor H7 can reduce, though not completely abrogate, Linaclotide-induced trafficking of CFTR to the apical membrane. nih.gov This suggests that while PKG-II plays the primary role, the PKA signaling pathway may also be involved in the full response to Linaclotide, representing a point of crosstalk between the cGMP and cAMP signaling cascades in intestinal epithelial cells. nih.govibspatient.org

Modulation of Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation

Linaclotide modulates intracellular signaling pathways that lead to the phosphorylation of the Vasodilator-Stimulated Phosphoprotein (VASP). This action is a downstream consequence of its primary mechanism, which involves the activation of the guanylate cyclase-C (GC-C) receptor and the subsequent increase in intracellular cyclic guanosine monophosphate (cGMP). nih.govdroracle.ainih.govlinzesshcp.compatsnap.comdrugbank.com The phosphorylation of VASP serves as a key indicator of the activation of cGMP-dependent protein kinase (PKG), a critical step in the signaling cascade initiated by linaclotide. nih.govnih.govplos.org

The molecular process begins when linaclotide binds to and activates GC-C, an enzyme located on the apical surface of intestinal epithelial cells. nih.govpatsnap.comnih.govnih.gov This activation catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, leading to elevated intracellular cGMP levels. nih.govpatsnap.com This rise in cGMP acts as a second messenger, directly activating cGMP-dependent protein kinase II (cGKII, also known as PKGII). nih.gov

VASP is a well-characterized substrate for cGMP-dependent kinases. nih.govnih.gov The protein contains multiple phosphorylation sites, with the serine 239 (Ser239) residue being a preferential target for PKG. nih.govplos.org Consequently, the phosphorylation of VASP at Ser239 is widely utilized as a reliable biochemical marker for assessing the activation status of cGKII in response to cGMP-elevating agents like linaclotide. nih.gov

Research using intestinal cell lines has provided direct evidence of linaclotide's effect on VASP phosphorylation. In studies involving C2BBe and T84 human colon carcinoma cells, treatment with linaclotide resulted in a significant, concentration-dependent increase in the phosphorylation of VASP at the Ser239 site. nih.govimmune-system-research.com This effect was observed after treating the cells for 30 minutes with linaclotide concentrations of 1 μmol/L and 3.27 μmol/L. nih.govimmune-system-research.com The increased phosphorylation of VASP directly correlated with other linaclotide-induced cellular responses, such as the trafficking and recruitment of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel to the cell surface. nih.gov This demonstrates that VASP phosphorylation is an integral part of the signaling pathway through which linaclotide exerts its effects on intestinal epithelial cells. nih.gov

The table below summarizes the research findings on linaclotide-induced VASP phosphorylation.

Table 1: Research Findings on Linaclotide-Induced VASP Phosphorylation

Cell Line Linaclotide Concentration Treatment Duration Outcome Reference
C2BBe 1 µmol/L, 3.27 µmol/L 30 minutes Increased phosphorylation of VASP at Serine 239 nih.govimmune-system-research.com

Cellular and Systemic Physiological Mechanisms of Linaclotide Action

Regulation of Intestinal Fluid and Electrolyte Homeostasis

Linaclotide (B608579) plays a crucial role in regulating the balance of fluid and electrolytes in the intestines by stimulating secretion and inhibiting absorption processes. nih.govdrugbank.com This dual action leads to an increase in luminal water content.

The binding of linaclotide to the GC-C receptor triggers the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) within the intestinal epithelial cells. patsnap.comdroracle.ai This elevation in intracellular cGMP activates cGMP-dependent protein kinase II (PKG-II). drugbank.comnih.gov PKG-II then phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel on the apical surface of enterocytes. drugbank.comnih.gov

The activation of CFTR promotes the secretion of both chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen. nih.govnih.govlinzesshcp.com Research has demonstrated that linaclotide stimulates sustained increases in bicarbonate secretion in the duodenum of both mice and humans. nih.gov Interestingly, this bicarbonate secretion can occur independently of CFTR function, with studies suggesting that the Down-regulated in adenoma (DRA) chloride/bicarbonate exchanger also plays a key role, particularly in the absence of functional CFTR. nih.gov

Key Mediators in Linaclotide-Induced Secretion
MoleculeRoleMechanism
LinaclotideInitiatorBinds to and activates Guanylate Cyclase-C (GC-C) receptors. nih.gov
Cyclic GMP (cGMP)Second MessengerIntracellular levels increase upon GC-C activation. patsnap.com
Protein Kinase II (PKG-II)Effector KinaseActivated by cGMP, it phosphorylates target proteins. drugbank.com
CFTR Ion ChannelPrimary Secretory ChannelActivated by PKG-II, leading to chloride and bicarbonate secretion. drugbank.comnih.gov
DRA ExchangerAlternative Bicarbonate TransporterContributes to bicarbonate secretion, especially when CFTR is absent. nih.gov

In addition to stimulating anion secretion, the GC-C signaling pathway activated by linaclotide also leads to the inhibition of the sodium/hydrogen exchanger 3 (NHE3). nih.govnih.gov NHE3 is a key protein responsible for sodium absorption from the intestinal lumen. By inhibiting NHE3, linaclotide reduces the reabsorption of sodium, which in turn decreases the absorption of water from the gut. nih.govresearchgate.net This mechanism is particularly relevant in conditions where CFTR function is compromised, as studies in cystic fibrosis mouse models have shown that linaclotide's ability to improve gastrointestinal transit is mediated through NHE3 inhibition. nih.govnih.gov

The combined effect of increased chloride and bicarbonate secretion and inhibited sodium absorption creates an osmotic gradient that drives the movement of water into the intestinal lumen. nih.govpatsnap.comwikipedia.org This increase in intraluminal fluid results in softer stool consistency and facilitates easier passage. patsnap.com

Modulation of Gastrointestinal Transit

Linaclotide effectively accelerates gastrointestinal transit, a key therapeutic effect for conditions characterized by constipation.

Mechanisms of Visceral Nociception and Pain Modulation

A distinguishing feature of linaclotide is its ability to reduce visceral pain, a common symptom in disorders like irritable bowel syndrome with constipation (IBS-C). nih.govresearchgate.net

This analgesic effect is also mediated by the GC-C signaling pathway but involves an extracellular mechanism. nih.govsahmri.org.au The activation of GC-C by linaclotide leads to an increase in both intracellular and extracellular concentrations of cGMP. nih.govdrugbank.com The elevated extracellular cGMP is thought to act directly on and inhibit colonic nociceptors (pain-sensing nerves). nih.govnih.govresearchgate.net

Research in animal models has demonstrated that linaclotide reduces the activity of colonic sensory afferents and decreases the signaling of noxious stimuli from the colon to the spinal cord. nih.govsahmri.org.au This effect was shown to be more pronounced in states of chronic visceral hypersensitivity. sahmri.org.auflinders.edu.au The analgesic mechanism involves the activation of GC-C on mucosal epithelial cells, leading to the production and release of cGMP, which then acts on the nociceptors to reduce pain perception. researchgate.netsahmri.org.au This pain-modulating effect appears to be independent of the laxative effect of the drug. nih.gov

Linaclotide's Pain Modulation Pathway
StepDescriptionKey Finding
1. GC-C ActivationLinaclotide binds to GC-C receptors on intestinal epithelial cells. sahmri.org.auInitiates the signaling cascade for both secretion and pain modulation.
2. cGMP ProductionBoth intracellular and extracellular cGMP levels increase. nih.govExtracellular cGMP is the key mediator of the analgesic effect. nih.gov
3. Nociceptor InhibitionExtracellular cGMP acts on and inhibits colonic pain-sensing nerves. researchgate.netReduces the firing of sensory afferents. nih.gov
4. Reduced Pain SignalingTransmission of pain signals to the spinal cord is decreased. sahmri.org.auLeads to a reduction in perceived visceral pain. flinders.edu.au

Direct Inhibition of Colonic Nociceptors by Extracellular cGMP

The analgesic effect of linaclotide is attributed to a novel mechanism involving the modulation of colonic sensory neurons, or nociceptors. nih.govsahmri.org.au Linaclotide's target, the GC-C receptor, is expressed on mucosal epithelial cells, not directly on the sensory neurons. nih.govsahmri.org.au Upon activation by linaclotide, these epithelial cells produce and release cGMP. nih.govsahmri.org.au This cGMP is then transported into the submucosal space, where it can act directly on colonic nociceptors. nih.govnih.gov

Studies have demonstrated that this extracellular cGMP inhibits the activity of these pain-sensing nerves, thereby reducing nociception. researchgate.netnih.govsahmri.org.au This mechanism has been confirmed in preclinical models where the analgesic effects of linaclotide were lost when cGMP transporters were inhibited or when the mucosa was removed. nih.govsahmri.org.au The inhibition of colonic nociceptors by extracellular cGMP provides a direct pathway for pain relief that is independent of the compound's effects on bowel function. researchgate.net

Reduction of Visceral Hypersensitivity in Inflammatory and Stress-Induced Models

Linaclotide has demonstrated efficacy in reducing visceral hypersensitivity, a key feature of functional gastrointestinal disorders, in various preclinical models. nih.gov

Inflammatory Models: In rodent models of post-inflammatory colonic hypersensitivity, such as those induced by colitis, linaclotide has been shown to possess antinociceptive properties. nih.govflinders.edu.au It effectively attenuates the heightened pain response to stimuli like colorectal distension. nih.gov

Stress-Induced Models: Psychological stress is a known factor in the development of visceral hypersensitivity. researchgate.net In animal models that utilize water avoidance stress to induce visceral hyperalgesia, linaclotide treatment has been shown to inhibit this stress-induced pain response. researchgate.netresearchgate.net This suggests that GC-C agonism can counteract the sensitizing effects of stress on visceral sensory pathways. researchgate.net

The ability of linaclotide to reduce visceral hypersensitivity in mechanistically distinct models highlights its potential as a broad-acting analgesic for visceral pain. researchgate.net

Impact on Mechanosensitive Afferent Nerve Activity

Visceral pain is often triggered by mechanical stimuli, such as the stretching of the gut wall. This sensation is transmitted to the central nervous system by mechanosensitive afferent nerves. Research in animal models has shown that linaclotide specifically inhibits the activity of stretch-sensitive, high-threshold mechanosensitive colonic afferents. nih.govovid.com

In both healthy and chronic visceral hypersensitivity models, linaclotide applied to the mucosal surface inhibited the mechanosensory response in colonic serosal afferent nerves. ovid.com This inhibitory effect is mediated by the downstream effector of GC-C, cGMP, which has been shown to dose-dependently inhibit the mechanosensitivity of these afferent nerves. ovid.com By dampening the response of these nerves to mechanical stimuli, linaclotide effectively reduces the signaling of noxious events from the colon. nih.govovid.com

Reversal of Neuroplasticity and Afferent Nerve Sprouting in Spinal Cord Pathways

Chronic visceral pain can lead to neuroplastic changes within the central nervous system, particularly in the spinal cord, which can maintain and amplify pain perception. nih.govjci.org Studies have shown that conditions like colitis can trigger hypersensitivity of colonic afferents, leading to neuroplasticity in spinal cord circuits that persists even after the initial inflammation has resolved. nih.govjci.org

Daily administration of linaclotide in animal models has been shown to reverse these neuroplasticity-induced alterations. nih.govjci.org By reducing the barrage of noxious signals from the colon to the spinal cord, linaclotide helps normalize central pain processing. nih.govnih.govresearchgate.net Specifically, linaclotide reduces the activation of dorsal horn neurons in the thoracolumbar spinal cord in response to noxious colorectal distension. jci.orgjci.orgresearchgate.net This reversal of central sensitization is a key component of its long-term analgesic effects. nih.govnih.gov

ModelLinaclotide Effect on Spinal CordFindingReference
Colitis-Induced Chronic Visceral Hypersensitivity (CVH)Reduced activation of dorsal horn neurons (pERK-IR) in thoracolumbar spinal cord (T10-L1) in response to noxious colorectal distension.Chronic linaclotide administration reverses neuroplasticity-induced alterations in spinal circuitry. jci.orgjci.org
Bladder-Colon Cross-SensitizationReduced colorectal distension-induced pERK immunoreactivity in the spinal cord of animals with bladder irritation.Attenuation of visceral hypersensitivity occurs in part via a reduction in activated spinal neurons. nih.gov
Healthy MiceReduced activation of dorsal horn neurons in thoracolumbar spinal cord (T11-L1) in response to noxious colorectal distension.Linaclotide reduces the transmission of acute noxious signaling from the colon to the spinal cord. researchgate.net

Modulation of Descending Pain Pathways

The current body of research primarily focuses on linaclotide's "bottom-up" mechanism of action, originating in the gut mucosa and affecting afferent signaling at the spinal cord level. researchgate.net Intra-colonic administration of linaclotide reduces the signaling of noxious colorectal distention to the spinal cord, as evidenced by a decrease in the number of activated neurons in the dorsal horn. nih.govsahmri.org.aunih.gov This reduction in central sensitization at the first synapse in the pain pathway is a critical aspect of its analgesic effect. While this demonstrates a clear modulation of central nociceptive pathways, further research is needed to fully elucidate any potential influence of linaclotide on descending pain modulatory pathways that originate from higher brain centers.

Cross-organ Visceral Pain Modulation (e.g., bladder, vagina/endometriosis)

A significant finding in linaclotide research is its ability to modulate pain in organs beyond the gastrointestinal tract, a phenomenon known as cross-organ visceral pain modulation. This is particularly relevant for patients who experience comorbid pain conditions.

Bladder Pain: In animal models, linaclotide has been shown to attenuate visceral pain originating from both the bladder and the colon. nih.gov Colitis can induce a persistent hypersensitivity of bladder afferent pathways, leading to bladder dysfunction. nih.govjci.org Daily treatment with linaclotide, which acts only within the GI tract, can reverse this bladder afferent hypersensitivity and restore normal bladder function. nih.govjci.orgjci.org This effect is believed to occur indirectly, through the reduction of nociceptive signaling from the colon, which in turn normalizes shared sensory pathways in the spinal cord. nih.gov

Vaginal/Endometriosis Pain: Endometriosis is a common cause of chronic pelvic pain, which can manifest as vaginal hyperalgesia. flinders.edu.aunih.gov In a rat model of endometriosis, daily oral administration of linaclotide significantly increased pain thresholds to vaginal distension. flinders.edu.aunih.govflinders.edu.au This effect occurs despite the absence of GC-C expression in the vagina and endometrial cysts, suggesting that linaclotide's analgesic action is mediated through shared nerve pathways between the gut and the reproductive organs. flinders.edu.aunih.govmorressier.com Retrograde tracing studies have identified that sensory afferents from the colon and vagina converge in close proximity within the dorsal horn of the spinal cord, providing a neuroanatomical basis for this viscerovisceral cross-talk. flinders.edu.aunih.gov

Impact on Gastrointestinal Epithelial and Enteroendocrine Cell Function

Linaclotide's primary interaction within the gastrointestinal tract is with the epithelial cells lining the intestine. It binds to and activates GC-C receptors on the luminal surface of these enterocytes. nih.gov This activation triggers a cascade of intracellular events, primarily the conversion of guanosine triphosphate to cGMP. ovid.com

The resulting increase in intracellular cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, leading to the secretion of chloride and bicarbonate into the intestinal lumen. droracle.ainih.gov This process inhibits sodium absorption and increases water secretion into the gut, which accelerates intestinal transit. droracle.ainih.gov

Beyond its direct effect on enterocytes, linaclotide's mechanism is also relevant to the function of enteroendocrine cells (EECs). frontiersin.orgnih.gov EECs are specialized hormone-producing cells within the gastrointestinal epithelium that are crucial for gut-brain communication, signaling information about nutrients and pain. frontiersin.orgnih.gov Linaclotide's ability to treat visceral pain associated with IBS highlights its role in modulating these complex communication pathways. frontiersin.orgnih.gov

While linaclotide directly targets epithelial cells to produce cGMP, some in vitro studies have explored its effects on epithelial barrier function under stress. One study using T84 cells and ischemia-damaged pig jejunum found that under conditions of damage from proinflammatory cytokines, linaclotide was less effective than the compound lubiprostone (B194865) at promoting the repair of epithelial barrier function. nih.govresearchgate.net However, ex vivo studies using mouse colonic mucosa have shown that linaclotide stimulates cGMP secretion from both the apical and basolateral sides of the epithelium while the transepithelial electrical resistance remains high, indicating the barrier remains intact during this process. nih.govresearchgate.net

Cell TypeLinaclotide InteractionPrimary EffectReference
Gastrointestinal Epithelial Cells (Enterocytes) Binds to and activates Guanylate Cyclase-C (GC-C) receptors on the luminal surface.Increases intracellular and extracellular cGMP. Stimulates chloride, bicarbonate, and water secretion. Accelerates intestinal transit. droracle.ainih.govnih.gov
Colonic Nociceptors (Sensory Neurons) Indirectly inhibited by extracellular cGMP released from epithelial cells.Reduces firing and mechanosensitivity of pain-sensing nerves. researchgate.netnih.govsahmri.org.au
Enteroendocrine Cells (EECs) Modulates the gut-brain axis signaling involved in visceral pain.Contributes to the treatment of IBS and visceral pain. frontiersin.orgnih.gov

Preclinical Research Methodologies and Foundational Discoveries

In Vivo Animal Models

Employment of Wild-Type and GC-C Knockout Murine Models

Studies utilizing both wild-type (WT) mice and mice genetically deficient in the GC-C receptor (GC-C knockout or null mice) have been crucial in confirming that the pharmacological effects of linaclotide (B608579) are mediated specifically through GC-C activation. isciii.eshres.caportico.orgnih.govcapes.gov.brflinders.edu.au These models have demonstrated that the effects of linaclotide on intestinal fluid secretion and transit are observed in WT mice but are significantly reduced or absent in GC-C knockout mice. hres.caportico.orgnih.govflinders.edu.au For instance, studies measuring gastrointestinal transit using activated charcoal progression showed accelerated transit in linaclotide-treated WT mice, but no such acceleration in GC-C null mice treated with linaclotide. portico.orgnih.gov Similarly, linaclotide-induced fluid secretion in ligated intestinal loops was observed in WT mice but not in GC-C knockout mice, further supporting the GC-C dependence of this effect. hres.caportico.org

Measurement of Intestinal Fluid Secretion in Ligated Intestinal Loops

The effect of linaclotide on intestinal fluid secretion has been directly assessed using surgically ligated intestinal loops in animal models, such as rats and mice. nih.govhres.caportico.orgresearchgate.netacs.org In this methodology, segments of the intestine are ligated to create closed loops, into which linaclotide or a vehicle is introduced. nih.govportico.orgresearchgate.net The accumulation of fluid within these loops over a specific period is then measured. nih.govportico.orgresearchgate.net Studies using this technique have consistently shown that linaclotide significantly increases fluid secretion into the intestinal lumen in a dose-dependent manner. nih.govhres.caresearchgate.netacs.org This increased fluid secretion is accompanied by a significant increase in intraluminal cyclic guanosine (B1672433) monophosphate (cGMP) levels, confirming the activation of the GC-C signaling pathway. hres.caresearchgate.netacs.org These effects were found to be dependent on the presence of functional GC-C receptors, as they were not observed in GC-C knockout mice. hres.caportico.org

Assessment of Gastrointestinal Transit (e.g., Activated Charcoal Progression)

Gastrointestinal transit is commonly assessed in preclinical studies using methods such as monitoring the progression of an inert marker, like activated charcoal, through the digestive tract. nih.govportico.orgnih.govchemicalbook.in Following oral administration of linaclotide or a vehicle, activated charcoal is administered, and the distance the charcoal travels through the small intestine or the time it takes to reach the colon is measured. nih.govportico.orgnih.gov Studies utilizing this methodology in rats and mice have demonstrated that oral administration of linaclotide accelerates gastrointestinal transit in a dose-dependent manner. nih.govportico.orgresearchgate.netacs.orgchemicalbook.in For example, in rats, linaclotide at doses of 5, 10, and 20 µg/kg significantly increased the rate of gastrointestinal transit compared to vehicle-treated rats. nih.gov This effect on transit was also shown to be GC-C dependent, as it was significantly accelerated in linaclotide-treated WT mice but not in GC-C null mice. portico.orgnih.govchemicalbook.in

Induction and Characterization of Visceral Hypersensitivity Models (e.g., TNBS-induced Colitis, Water-Avoidance Stress, Restraint-Induced Stress)

To investigate the effects of linaclotide on visceral pain and hypersensitivity, various animal models that mimic these conditions have been employed. capes.gov.bropenaccessjournals.comnih.gov These models include chemically induced inflammation, such as trinitrobenzene sulfonic acid (TNBS)-induced colitis, and stress-induced models like water-avoidance stress (WAS) and restraint-induced stress (RIS). hres.cacapes.gov.bropenaccessjournals.comnih.gov

In the TNBS-induced colitis model, which leads to inflammation and visceral hypersensitivity, linaclotide has been shown to reduce colonic hypersensitivity, measured by a decrease in abdominal contractions in response to colorectal distension. hres.cacapes.gov.bropenaccessjournals.comnih.gov This effect was observed in WT mice but not in GC-C null mice, indicating its dependence on GC-C activation. hres.cacapes.gov.bropenaccessjournals.com

Stress-induced models like WAS and RIS also induce visceral hypersensitivity. capes.gov.bropenaccessjournals.comnih.gov Preclinical studies using these models in rats have demonstrated that linaclotide can significantly decrease colonic hypersensitivity. capes.gov.bropenaccessjournals.comnih.gov Interestingly, in these models, linaclotide was effective in correcting hypersensitivity under stress conditions but had no effect on visceral sensitivity under basal conditions in naive animals. capes.gov.bropenaccessjournals.comnih.gov These findings suggest that linaclotide's anti-nociceptive effects are particularly relevant in conditions of heightened visceral sensation.

Developmental Pharmacology: Age-Dependent GC-C Agonism and Physiological Responses in Neonatal Murine Models

Studies in neonatal murine models have revealed age-dependent differences in the response to linaclotide, highlighting the importance of developmental pharmacology. nih.govmedcentral.commedscape.comfda.govlinzesshcp.comrxabbvie.complos.org In nonclinical studies, oral administration of linaclotide in neonatal mice (equivalent to approximately 0 to 28 days human age) resulted in increased fluid secretion due to enhanced GC-C agonism, leading to rapid and severe dehydration and associated mortality within 24 hours. nih.govmedcentral.commedscape.comfda.govlinzesshcp.comrxabbvie.com This heightened sensitivity in neonatal mice is attributed to age-dependent elevated GC-C agonism. nih.govfda.govlinzesshcp.comrxabbvie.com Tolerability to linaclotide increases with age in juvenile mice. medcentral.comfda.govrxabbvie.com While a GC-C ontogeny study in children aged 6 months to less than 18 years did not show an age-dependent trend in GC-C intestinal expression, data in children younger than 2 years is insufficient to fully assess the risk in this population. nih.govmedscape.comfda.gov

Neurophysiological Assessments of Nociceptive Reflexes and Afferent Signaling

Preclinical research has also involved neurophysiological assessments to understand how linaclotide impacts nociceptive reflexes and afferent signaling from the gut. Studies have shown that linaclotide can attenuate nociceptive reflexes in response to colonic distension in rodent models of visceral hypersensitivity. capes.gov.brnih.govresearchgate.net Investigations into colorectal afferent mechanosensitivity in healthy mice and those with TNBS-induced inflammation have demonstrated that linaclotide, as a GC-C agonist, is potent at inhibiting mechanosensitive serosal nociceptor afferents. openaccessjournals.com This inhibitory effect is observed in chronically hypersensitive animals. openaccessjournals.com Furthermore, studies have shown that linaclotide can reduce the activity of pain-sensing nerves. drugbank.commedcentral.comhres.cachemicalbook.infda.govresearchgate.net This anti-nociceptive effect is thought to be mediated by increased extracellular cGMP in the submucosa, which inhibits colonic nociceptors. nih.govnih.govresearchgate.netmedcentral.comhres.canih.govresearchgate.netresearchgate.netnih.gov Evidence suggests that upon GC-C activation by linaclotide, cGMP is actively transported across the basolateral membrane of the intestinal epithelium into the submucosal space, where it acts to reduce the mechanosensitivity of colonic nociceptors. nih.govnih.govresearchgate.netnih.gov Studies measuring the activation of dorsal horn neurons in the spinal cord in response to noxious colorectal distension have shown that linaclotide pretreatment can significantly reduce this signaling, suggesting a reduction in nociceptive signaling to the central nervous system. researchgate.netresearchgate.netacs.org

Investigations into Extraintestinal GC-C Pathways in Animal Models

While linaclotide is primarily known for its local action in the GI tract, investigations into potential extraintestinal GC-C pathways in animal models have also been conducted. GC-C receptors are predominantly expressed within the gastrointestinal tract, with low or undetectable expression in other tissues. researchgate.net However, signaling from extraintestinal GC-C pathways has been suggested to contribute to functions such as food intake regulation. nih.gov The current literature indicates the potential for linaclotide to act within and outside the GI tract, although its systemic absorption is minimal. nih.govmedcentral.comisciii.esportico.orgnih.govflinders.edu.auresearchgate.netacs.orgchemicalbook.in Some research suggests that inhibition of colonic afferent nociception by linaclotide treatment in animal models can reverse neuroplasticity, potentially normalizing extraintestinal morbidities like bladder dysfunction. nih.gov This suggests a potential indirect influence on extraintestinal systems through the modulation of visceral pain signaling. Further research is needed to fully elucidate the extent and physiological significance of linaclotide's effects, if any, mediated through extraintestinal GC-C pathways in animal models.

Chemical Biology and Derivative Research

Peptide Structure-Activity Relationships

The biological activity of linaclotide (B608579) is intricately linked to its specific peptide structure, including its conformation and the arrangement of its disulfide bonds. nih.govnih.gov

Conformation and Disulfide Bond Linkages

Linaclotide is a cyclic peptide composed of 14 amino acids: Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr. nih.govnih.govwikipedia.orgwaters.com Its cyclic nature and stable conformation are established by three intramolecular disulfide bonds. nih.govnih.govnih.govmorressier.com These bonds link cysteine residues at specific positions: Cys1 to Cys6, Cys2 to Cys10, and Cys5 to Cys13. nih.govwikipedia.orgwaters.comchemicalbook.com This three-disulfide bond arrangement is crucial for stabilizing the peptide in its active conformation and contributes to enhanced stability compared to endogenous peptides like guanylin (B122020) and uroguanylin (B126073), which typically have two disulfide bonds. nih.govscielo.brbjournal.org Nuclear magnetic resonance spectroscopy has been used to determine the solution structure stabilized by these disulfide bridges. nih.gov The order of disulfide bond formation during synthesis can impact the efficiency of the process and the final folded structure. biotage.com

Endogenous Ligand and Exogenous Toxin Homology

Linaclotide's design was influenced by the structures and activities of naturally occurring peptides that interact with the GC-C receptor. drugbank.comdrugbank.comnih.gov

Structural and Functional Analogy to Guanylin and Uroguanylin

Linaclotide is structurally related to the human endogenous paracrine peptide hormones guanylin and uroguanylin, which are natural activators of the GC-C receptor. nih.govresearchgate.netdrugbank.comdrugbank.comnih.gov These endogenous peptides are involved in regulating intestinal fluid homeostasis and bowel function. nih.govfda.gov While guanylin and uroguanylin typically contain two disulfide bonds, linaclotide incorporates a third disulfide bond, which contributes to its increased stability and potency compared to the endogenous ligands. nih.govscielo.brbjournal.org Despite differences in the number of disulfide bonds, there is significant homology in the amino acid sequences, particularly in the conserved peptide core domains responsible for GC-C binding and activation. scielo.brbjournal.org

Homology with Heat-Stable Enterotoxin of Escherichia coli

Linaclotide is also considered a synthetic analogue or homologue of the heat-stable enterotoxins (STa) produced by enterotoxigenic Escherichia coli (ETEC). nih.govdrugbank.comguidetopharmacology.orgnavarra.estaylorandfrancis.com STa is a key virulence factor responsible for traveler's diarrhea, and it potently activates the GC-C receptor, leading to increased intestinal secretion. taylorandfrancis.comnih.govasm.orgnih.gov Similar to STa, linaclotide contains three disulfide bonds with a connectivity pattern (CysI-CysIV, CysII-CysV, and CysIII-CysVI) that is analogous to STa, unlike the two disulfide bonds found in guanylin and uroguanylin. nih.govscielo.brbjournal.org This structural similarity to STa contributes to linaclotide's potent GC-C agonist activity. nih.govasm.org

Metabolite Identification and Activity

Following oral administration, linaclotide undergoes local metabolism within the gastrointestinal tract. drugbank.comfda.govnavarra.es The primary active metabolite of linaclotide is a 13-amino acid peptide designated MM-419447. drugbank.comchemicalbook.comresearchgate.netfda.gov This metabolite is formed by the cleavage of the C-terminal tyrosine residue from linaclotide, primarily mediated by carboxypeptidase A in the intestine. chemicalbook.comresearchgate.net Both linaclotide and its metabolite, MM-419447, bind to and activate the GC-C receptor on the luminal surface of the intestinal epithelium. researchgate.netfda.gov MM-419447 has been synthesized and characterized, demonstrating comparable affinity for the GC-C receptor and exhibiting similar pharmacodynamic effects in non-clinical models as the parent compound. researchgate.net Further degradation of linaclotide and MM-419447 occurs through reduction of their disulfide bonds and subsequent proteolysis into smaller peptides and amino acids within the intestinal lumen. drugbank.com

Characterization of the Active Metabolite (MM-419447 / Destyrosine)

Linaclotide undergoes metabolism within the gastrointestinal tract, primarily in the small intestine. drugbank.comnih.gov The principal active metabolite of linaclotide is a 13-amino acid peptide known as MM-419447 or des-tyrosine linaclotide. fda.govdrugbank.comnih.gov This metabolite is formed by the proteolytic cleavage of the C-terminal tyrosine residue from linaclotide. nih.govfda.govdrugbank.com

MM-419447 retains pharmacological activity and contributes to the therapeutic effects of linaclotide. nih.govnih.govresearchgate.net Both linaclotide and MM-419447 bind to and activate the GC-C receptor on the luminal surface of the intestinal epithelium. fda.govmedicines.org.ukeuropa.eu This activation leads to increased intracellular and extracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP). fda.govnih.gov Increased intracellular cGMP stimulates the secretion of chloride and bicarbonate into the intestinal lumen, while extracellular cGMP can reduce visceral pain by inhibiting colonic nociceptors. fda.govnih.gov

Studies have shown that MM-419447 exhibits high-affinity binding to T84 cells in vitro, resulting in a significant, concentration-dependent accumulation of intracellular cGMP. nih.gov In rat models, orally administered MM-419447 has been shown to increase fluid secretion into small intestinal loops, increase intraluminal cGMP, and accelerate gastrointestinal transit in a dose-dependent manner, demonstrating its importance in linaclotide's pharmacology. nih.gov

Despite their activity, plasma concentrations of both linaclotide and MM-419447 are generally below the limit of detection following therapeutic oral doses in humans, indicating minimal systemic absorption. nih.govclinicaltrials.goveuropa.eu In clinical studies, MM-419447 was not detected in any patient plasma samples analyzed. clinicaltrials.goveuropa.eu

Proteolytic Degradation Pathways and In Vivo Stability

Linaclotide and its active metabolite MM-419447 are susceptible to degradation within the gastrointestinal lumen. drugbank.commedicines.org.uk The hostile environment of the gut, containing acidic pH in the stomach (though linaclotide is relatively stable here) and a variety of proteases and bacterial enzymes in the intestine, contributes to this degradation. nih.govacs.org

The initial steps in the gastrointestinal breakdown of linaclotide involve the cleavage of the C-terminal Tyr14 to produce MM-419447, primarily by carboxypeptidase A. nih.govresearchgate.netub.edu Subsequently, both linaclotide and MM-419447 undergo further degradation. nih.govdrugbank.commedicines.org.uk A key degradation pathway involves the reduction of their disulfide bonds. nih.govdrugbank.com In vitro studies in simulated intestinal conditions have shown that both peptides are degraded within one hour, starting with the reduction of their disulfide bonds. nih.gov Following the reduction of disulfide bonds, the unfolded peptides are subject to complete degradation by proteolytic enzymes, such as those from pancreatin, into smaller peptides and naturally occurring amino acids, which are then absorbed. drugbank.commedicines.org.ukub.edu

While linaclotide is relatively stable in simulated gastric fluid for at least 3 hours, its half-life in simulated intestinal fluid is significantly shorter, approximately 48 minutes to 1 hour. nih.govacs.org This rapid degradation in the intestinal environment highlights a limitation for orally administered peptide drugs. nih.govacs.orgnih.gov The effective pharmacotherapy relies on the local concentration of linaclotide or MM-419447 in the gut lumen. nih.govacs.org

In vivo, only small amounts (3-5%) of linaclotide or MM-419447 are excreted in the feces, further supporting that degradation occurs within the gastrointestinal tract. nih.govacs.org

Research on Linaclotide Analogs with Enhanced Stability

Given the rapid degradation of linaclotide and MM-419447 in the intestinal environment, research efforts have focused on designing and synthesizing linaclotide analogs with enhanced gastrointestinal stability while retaining pharmacological activity at the GC-C receptor. nih.govacs.orgnih.gov Improving stability has the potential to decrease the required dose and enhance therapeutic applications. nih.govacs.org

Strategies explored to enhance stability have included modifications to the peptide structure, particularly focusing on stabilizing the C-terminal and the disulfide bonds, as these are primary sites of degradation. nih.govacs.org

One approach involves simple C-terminal amidation of linaclotide or its metabolite. This modification, which is common in naturally occurring biologically active peptides, can enhance gastrointestinal stability significantly by removing the negative charge at the C-terminus, which is susceptible to carboxypeptidase activity. nih.govacs.org C-terminal amidation has been shown to substantially improve gastrointestinal stability while maintaining low nanomolar potency at the GC-C receptor. nih.govresearchgate.net

Another strategy involves the introduction of d-amino acids, such as d-Tyrosine at position 14. nih.govacs.org This modification can hinder proteolytic cleavage. nih.govacs.org

Replacing disulfide bonds with more stable linkages, such as diselenide bonds or non-reducible thioether bonds, has also been investigated to prevent redox-associated metabolic pathways. nih.govresearchgate.net For example, an analog with diselenide bonds at positions 1 and 6 and d-Tyrosine at position 14 ([Sec1,6; d-Tyr14]-Linaclotide) showed improved stability and retained potency. nih.gov

Backbone cyclization is another modification explored to enhance peptide stability. nih.govacs.org However, one cyclic linaclotide analog tested showed lower stability compared to other modified analogs, suggesting that the type of cyclization and its impact on the degradation pathway are important factors. acs.org

Studies evaluating the gastrointestinal stability of various linaclotide analogs in simulated intestinal fluid have demonstrated substantial improvements in half-lives compared to linaclotide. nih.govacs.orgnih.gov While linaclotide had an intestinal half-life of approximately 48 minutes, modified analogs achieved half-lives greater than 8 hours. nih.govacs.orgnih.gov These stable analogs generally retained activity at low nanomolar concentrations. nih.govacs.orgnih.gov

The research on gut-stable linaclotide analogs represents a significant effort towards developing the next generation of orally administered peptide drugs for gastrointestinal disorders. nih.govnih.gov

Interactive Data Table: Intestinal Stability of Linaclotide and Analogs in Simulated Intestinal Fluid

CompoundIntestinal Half-life (t1/2) in SIFReference
Linaclotide48 minutes nih.govacs.orgnih.gov
Modified Linaclotide Analogs (various)> 8 hours nih.govacs.orgnih.gov

Emerging Research Directions and Uncharted Territories

Elucidation of Novel GC-C/cGMP Pathway Functions Beyond Gastrointestinal Secretion and Pain

While the role of GC-C in regulating intestinal fluid and electrolyte homeostasis is well-defined, emerging evidence suggests broader physiological functions for this pathway. nih.gov Activation of GC-C by agonists like linaclotide (B608579) leads to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP), both intracellularly and extracellularly. fda.govmedcentral.com While intracellular cGMP mediates secretory effects, extracellular cGMP is thought to be involved in reducing visceral pain by inhibiting colonic nociceptors. fda.govfrontiersin.orgresearchgate.net Beyond these established effects, investigations are delving into novel functions of GC-C signaling.

Extraintestinal GC-C Pathways (e.g., Food Intake Regulation, Attention Deficit Hyperactivity Disorder)

Accumulating evidence suggests that GC-C signaling pathways extend beyond the gastrointestinal tract and may contribute to the regulation of processes such as food intake and potentially influence symptoms associated with Attention Deficit Hyperactivity Disorder (ADHD). nih.govflinders.edu.aunih.gov Studies in mice lacking GC-C have shown disrupted satiation, leading to increased food intake, obesity, and metabolic syndrome. flinders.edu.au This suggests a role for GC-C in the brain in activating anorexigenic pathways, thereby decreasing food intake. flinders.edu.au Furthermore, research indicates GC-C expression in neurons within the midbrain, and a lack of GC-C signaling in mice has been associated with hyperactivity and attention deficits. flinders.edu.au These findings suggest that targeting GC-C could potentially offer therapeutic benefits for conditions involving dysregulated food intake and symptoms related to ADHD. flinders.edu.au

Investigations into Potential Role in Colorectal Cancer Chemoprevention

Guanylate cyclase C (GUCY2C), the receptor for linaclotide, is recognized as a tumor-suppressing receptor in the intestine. aacrjournals.orgresearchgate.netnih.govjefferson.edu Loss of expression of its endogenous ligands, guanylin (B122020) and uroguanylin (B126073), occurs early in colorectal carcinogenesis, leading to the silencing of this tumor-suppressive pathway. aacrjournals.orgresearchgate.netjefferson.edunih.gov This observation has led to the hypothesis that reactivating GUCY2C through exogenous agonists like linaclotide could be a targeted strategy for colorectal cancer chemoprevention. aacrjournals.orgresearchgate.netnih.govjefferson.edunih.govtandfonline.com

Engagement of GUCY2C in Colorectal Epithelial Cells

Linaclotide activates GUCY2C on the luminal surface of intestinal epithelial cells. fda.govwikipedia.orgnih.govresearchgate.net While the current formulation of linaclotide is designed for release and activity primarily in the upper gastrointestinal tract, studies have investigated its ability to engage GUCY2C in the colorectum. aacrjournals.orgresearchgate.netnih.govaacrjournals.org Research in healthy volunteers demonstrated that oral administration of linaclotide, particularly following bowel preparation, could activate GUCY2C in epithelial cells of the cecum, transverse colon, and distal rectum, resulting in the accumulation of cGMP. aacrjournals.orgresearchgate.netnih.gov However, studies also indicated that the current formulation might be inadequate for reliably regulating GUCY2C throughout the colorectum without such preparation, highlighting the need for formulations specifically targeted to the large intestine for chemoprevention purposes. aacrjournals.orgresearchgate.netnih.govaacrjournals.org

Modulation of Cellular Proliferation (e.g., Ki67 Inhibition)

Activation of GUCY2C signaling has been shown to regulate intestinal cell proliferation and apoptosis. flinders.edu.aunih.gov In the context of colorectal cancer chemoprevention, engaging GUCY2C with agonists like linaclotide has been associated with the modulation of cellular proliferation markers. aacrjournals.orgresearchgate.netnih.govamegroups.orgamegroups.cn Studies have shown that GUCY2C activation by oral linaclotide can lead to inhibition of proliferation, quantified by a reduction in Ki67-positive epithelial cells in the colorectum. aacrjournals.orgresearchgate.netnih.govamegroups.orgamegroups.cn This effect on proliferation is consistent with the proposed tumor-suppressive role of GUCY2C signaling. aacrjournals.orgnih.govjefferson.edu

Data from a study investigating the bioactivity of oral linaclotide in the human colorectum for cancer chemoprevention demonstrated the following (data extracted from search results aacrjournals.orgresearchgate.netnih.gov):

Colorectal SegmentcGMP AccumulationKi67 Inhibition
CecumYesYes
Transverse ColonYesYes
Distal RectumYesYes

This table summarizes findings indicating that linaclotide can activate GUCY2C and modulate proliferation in different segments of the colorectum, although the extent and consistency may be influenced by factors such as bowel preparation. aacrjournals.orgresearchgate.netnih.gov

Advanced Understanding of Gut-Brain Axis Modulation

The gut-brain axis involves complex communication between the gastrointestinal tract and the central nervous system. Linaclotide's efficacy in reducing abdominal pain in conditions like IBS-C suggests an interaction with this axis. frontiersin.orgresearchgate.netnih.govjci.orgmedpath.comnih.gov While the exact mechanisms by which linaclotide relieves pain in humans are still being elucidated, preclinical studies suggest that the pain-relieving effects are mediated by a distinct pathway involving extracellular cGMP, which modulates intestinal nociceptors. fda.govfrontiersin.orgresearchgate.netnih.govjci.orgnih.gov

Research is ongoing to understand how linaclotide influences the bidirectional signaling between the gut and the brain. medpath.comnih.gov Studies in patients with IBS-C have investigated the effects of linaclotide on afferent and efferent gut-brain signaling using techniques such as anorectal electrical and magnetic stimulations. medpath.comnih.govresearchgate.net Findings from one study indicated that linaclotide prolonged afferent gut-brain signaling from baseline and significantly improved rectal hypersensitivity, alongside improvements in IBS-C symptoms and quality of life. nih.govresearchgate.net This suggests that linaclotide may modulate sensory pathways involved in visceral pain perception. frontiersin.orgresearchgate.netnih.govjci.orgnih.gov

Development of Spatially Targeted Delivery Formulations for Specific Gastrointestinal Segments

Given that linaclotide's action is primarily local within the gastrointestinal lumen and its systemic absorption is minimal, developing formulations that can target specific segments of the GI tract is an area of ongoing research. fda.govmedcentral.comwikipedia.orgresearchgate.netresearchgate.netdrugbank.com This is particularly relevant for conditions where localized delivery might enhance efficacy or reduce potential off-target effects. For instance, for colorectal cancer chemoprevention, a formulation that reliably delivers linaclotide to the colon is desired. aacrjournals.orgresearchgate.netnih.govaacrjournals.org

Q & A

Q. What strategies validate linaclotide’s therapeutic mechanisms in translational studies?

  • Answer: Combine human intestinal organoids with multi-omics profiling (transcriptomics, proteomics). Corrogate findings with clinical biomarkers (e.g., fecal cGMP levels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linaclotide
Reactant of Route 2
Linaclotide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.